1-(5-Bromo-2-chlorophenyl)propan-1-amine
Description
Properties
IUPAC Name |
1-(5-bromo-2-chlorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIJZRRVGOCJND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Synthesis Steps for Related Compounds
Chemical Reactions Analysis
This compound, like other aromatic amines, can undergo various chemical reactions:
Substitution Reactions : The bromine and chlorine atoms make it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction : The amine group can undergo oxidation and reduction reactions.
Coupling Reactions : It can participate in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Substitution | Nucleophiles (e.g., alkoxides) | Polar aprotic solvents, elevated temperatures |
| Oxidation | Potassium permanganate | Aqueous or organic solvents, controlled temperature |
| Reduction | Lithium aluminum hydride | Anhydrous ether, low temperature |
| Coupling | Palladium catalysts | Organic solvents, inert atmosphere |
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-chlorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.
Major Products Formed:
- Oxidation of the amine group can yield nitroso or nitro derivatives.
- Reduction can produce secondary or tertiary amines.
- Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound features a propan-1-amine backbone with a bromo and chloro substituent on the phenyl ring. Its molecular formula is C10H12BrClN, and it possesses a molecular weight of approximately 251.57 g/mol. These properties contribute to its reactivity and interaction with biological targets.
Medicinal Chemistry
1-(5-Bromo-2-chlorophenyl)propan-1-amine is primarily investigated for its potential as a pharmaceutical agent. Its structural similarities to known psychoactive compounds make it a candidate for research into new antidepressants or anxiolytics.
- Mechanism of Action : Preliminary studies suggest that this compound may act as a monoamine reuptake inhibitor, similar to other phenylpropylamines, which could help in treating mood disorders by increasing the availability of neurotransmitters like serotonin and norepinephrine in the synaptic cleft.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. The presence of halogen substituents (bromine and chlorine) may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of phenylpropylamines showed significant antibacterial activity against Gram-positive bacteria, suggesting that further exploration of this compound could yield similar results.
Material Science
The compound's unique electronic properties make it suitable for applications in material science, particularly in the development of organic semiconductors.
- Application Example : Research has shown that amine-substituted compounds can be used in organic light-emitting diodes (OLEDs) due to their ability to form stable charge transport layers.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chlorophenyl)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The bromine and chlorine atoms can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen Substitution Effects
Fluorine vs. Chlorine/Bromine Substitution
- The additional methyl group on the propanamine chain introduces steric hindrance, which may impact conformational flexibility .
(S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride (CAS: 1391435-53-2):
Dichlorophenyl Derivatives
Substituent Position and Steric Effects
- 1-(3-Bromophenyl)cyclopropanamine (CAS: 546115-65-5):
- 1-(4-Ethylphenyl)propan-1-amine derivatives :
Data Tables
Table 1: Comparative Analysis of Halogenated Phenylpropanamines
Table 2: Impact of Substituent Type on Properties
| Substituent Type | Example Compound | Effect on Properties |
|---|---|---|
| Halogens (Br, Cl, F) | This compound | Enhanced electronegativity, altered binding affinity |
| Alkyl Groups (e.g., methyl, ethyl) | (R)-1-(4-Ethylphenyl)propan-1-amine HCl | Increased hydrophobicity, reduced polarity |
| Cyclopropane | 1-(3-Bromophenyl)cyclopropanamine | Steric hindrance, restricted conformation |
Research Implications
- Pharmacological Applications : Halogenated analogs like this compound may serve as lead compounds for neuroactive or antimicrobial agents, leveraging halogen interactions with biomolecules .
- Materials Science : The electronic effects of bromine and chlorine could be exploited in designing organic semiconductors or ligands for catalytic systems .
Biological Activity
1-(5-Bromo-2-chlorophenyl)propan-1-amine is a compound characterized by its unique halogenated phenyl structure, which significantly influences its biological activity. This article explores the compound's synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is C9H10BrClN, with a molecular weight of approximately 248.55 g/mol. The compound features a propan-1-amine backbone with bromine and chlorine substituents on the aromatic ring, which can alter its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H10BrClN |
| Molecular Weight | 248.55 g/mol |
| Key Functional Groups | Amino group, halogens |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Nucleophilic Substitution : The introduction of the amino group via nucleophilic attack on a suitable precursor.
- Halogenation Reactions : Specific halogenation steps to achieve the desired bromine and chlorine substitutions on the phenyl ring.
These methods allow for controlled introduction of functional groups while maintaining high yields and purity.
Biological Activity
Research indicates that this compound exhibits various biological activities, which can be attributed to its structural characteristics:
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, halogenated phenylamines have been shown to inhibit the growth of various bacterial strains, including multidrug-resistant Staphylococcus aureus . The presence of both bromine and chlorine may enhance the compound's interaction with bacterial cell membranes.
Anticancer Potential
In vitro studies have explored the anticancer potential of related compounds. For example, derivatives of halogenated phenylamines have demonstrated selective cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) . The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways.
Neuropharmacological Effects
Similar compounds have been investigated for their effects on neurotransmitter systems. For instance, studies on bupropion analogs reveal that structural modifications can influence their activity at dopamine and norepinephrine transporters . Given its structural similarity, this compound may exhibit comparable neuropharmacological effects.
Case Studies
Several studies have highlighted the biological activity of halogenated phenylamines:
- Antimicrobial Study : A study found that halogenated compounds exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogens was crucial for enhancing membrane permeability and disrupting bacterial function .
- Anticancer Activity Assessment : In a comparative analysis, several derivatives were tested against A549 cells. Compounds with specific substitutions showed up to 70% inhibition of cell viability, indicating potential for further development as anticancer agents .
- Neurotransmitter Interaction : Research into analogs of bupropion indicated that modifications could lead to increased selectivity for dopamine transporters over serotonin transporters, suggesting a pathway for developing targeted treatments for depression and anxiety disorders .
Q & A
Q. What are the standard synthetic routes for 1-(5-Bromo-2-chlorophenyl)propan-1-amine, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves halogen-directed coupling reactions. For example:
- Step 1 : Bromination/chlorination of the phenyl ring using electrophilic substitution (e.g., FeCl₃-catalyzed halogenation).
- Step 2 : Formation of the propan-1-amine backbone via reductive amination or Gabriel synthesis.
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
Key intermediates include 5-bromo-2-chlorophenyl ketones or nitriles, which are reduced to the amine using LiAlH₄ or catalytic hydrogenation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals based on substituent-induced shifts (e.g., deshielding from Br/Cl at C-5 and C-2).
- MS (EI/ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 262.5) and fragmentation patterns (e.g., loss of NH₂ or Br).
- X-ray Crystallography : Resolve stereochemistry and bond angles, as demonstrated for analogous cyclopropane derivatives .
Cross-validation with HPLC (C18 column, acetonitrile/water mobile phase) ensures purity >95% .
Advanced Research Questions
Q. How do electronic effects of bromo and chloro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Directing Effects : The electron-withdrawing Cl (ortho/para-director) and Br (meta-director) influence regioselectivity in Suzuki-Miyaura couplings.
- Hammett Analysis : Use σₚ values (Cl: +0.23, Br: +0.26) to predict reaction rates in nucleophilic substitutions.
Computational studies (DFT) can model transition states, optimizing conditions for C-N bond formation .
Q. What strategies enhance enantiomeric purity in asymmetric synthesis of this amine?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with Pd/Cu for kinetic resolution .
- Dynamic Kinetic Resolution (DKR) : Employ enzymes (e.g., lipases) in tandem with racemization catalysts.
- Analytical Validation : Chiral HPLC (Chiralpak AD-H column) or polarimetry to confirm enantiomeric excess (ee >98%) .
Q. How can computational methods resolve contradictions in reported reaction yields or spectral data?
- Methodological Answer :
- DFT Calculations : Compare theoretical vs. experimental NMR/IR spectra to identify misassignments.
- Reaction Optimization : Machine learning (e.g., Bayesian optimization) screens solvent/base combinations to reconcile yield discrepancies .
- Data Reproducibility : Replicate experiments under inert atmospheres (N₂/Ar) to exclude oxidative byproducts .
Experimental Design & Biological Applications
Q. How to design experiments assessing the compound’s biological activity against neurological targets?
- Methodological Answer :
- In Vitro Assays : Screen for monoamine oxidase (MAO) inhibition using fluorometric kits (e.g., measuring kynuramine oxidation).
- Receptor Binding : Radioligand displacement assays (e.g., ³H-serotonin for 5-HT receptors) with IC₅₀ determination.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for CYP450-mediated degradation .
Q. What industrial separation technologies are optimal for scaling up its synthesis?
- Methodological Answer :
- Membrane Separation : Nanofiltration (MWCO 200-300 Da) removes low-MW impurities.
- Crystallization : Use anti-solvent (e.g., water) to precipitate the amine hydrochloride salt.
- Process Control : PAT tools (e.g., inline FTIR) monitor reaction progression in real time .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
